Bromoacetamido-PEG5-azide

Bioconjugation ADC Linker Stability Thiol-Reactive Chemistry

Bromoacetamido-PEG5-azide (CAS 1415800-37-1) is a heterobifunctional polyethylene glycol (PEG) crosslinker that belongs to the bromoacetamide-PEG-azide linker family. It contains a terminal azide group capable of copper-catalyzed or strain-promoted click chemistry, and a bromoacetamide group that undergoes nucleophilic substitution with thiols.

Molecular Formula C14H27BrN4O6
Molecular Weight 427.29 g/mol
CAS No. 1415800-37-1
Cat. No. B606378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamido-PEG5-azide
CAS1415800-37-1
SynonymsBromoacetamido-PEG5-azide
Molecular FormulaC14H27BrN4O6
Molecular Weight427.29 g/mol
Structural Identifiers
InChIInChI=1S/C14H27BrN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20)
InChIKeyVSMFHNNLUORRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromoacetamido-PEG5-azide (CAS 1415800-37-1): Product Baseline and Procurement Context


Bromoacetamido-PEG5-azide (CAS 1415800-37-1) is a heterobifunctional polyethylene glycol (PEG) crosslinker that belongs to the bromoacetamide-PEG-azide linker family . It contains a terminal azide group capable of copper-catalyzed or strain-promoted click chemistry, and a bromoacetamide group that undergoes nucleophilic substitution with thiols . With a molecular formula of C₁₄H₂₇BrN₄O₆, molecular weight of 427.29 g/mol, and a calculated LogP of 0.5, this compound features a five-unit PEG spacer that imparts intermediate hydrophilicity and spacer length for bioconjugation applications .

Heterobifunctional linker: azide for click chemistry, bromoacetamide for thiol conjugation
Intermediate PEG5 spacer supports steric relief in bioconjugate assembly
Irreversible thioether bond formation eliminates retro-Michael addition risk

Why Bromoacetamido-PEG5-azide Cannot Be Simply Substituted by Other In-Class Linkers


While numerous bromoacetamide-PEG-azide analogs share the same terminal functional groups, their performance in bioconjugation and targeted degradation applications varies substantially as a function of PEG chain length and the intrinsic stability of the thioether linkage formed . Shorter PEG variants (e.g., PEG2, PEG3) provide insufficient spatial separation between conjugated moieties, leading to steric hindrance and reduced ternary complex formation efficiency in PROTAC applications [1]. Conversely, longer PEG variants (e.g., PEG11, PEG23) may introduce excessive flexibility and hydrodynamic radius that compromise cell permeability . Furthermore, the bromoacetamide-thiol conjugate differs fundamentally from maleimide-thiol conjugates in pH compatibility and long-term stability under physiological conditions [2]. These factors preclude simple interchange among in-class alternatives without re-optimization of conjugation protocols and functional assays.

This Product PEG5 spacer (~5 ethylene oxide units) provides intermediate spatial separation
Shorter/Longer PEG Variants PEG2/PEG3 may cause steric hindrance; PEG11/PEG23 may reduce cell permeability
This Product Bromoacetamide forms irreversible thioether bond under physiological conditions
Maleimide-Based Linkers Thio-succinimide linkage may undergo retro-Michael addition; conjugate stability may differ
This Product Thiol conjugation maintains chemoselectivity across pH 7.5–9.0
Maleimide-Based Linkers Chemoselectivity may be lost above pH 8.0 due to amine cross-reactivity

Bromoacetamido-PEG5-azide Quantitative Differentiation Evidence


Irreversible Thioether Bond Formation Eliminates Retro-Michael Addition Degradation Observed with Maleimide Linkers

The bromoacetamide group in Bromoacetamido-PEG5-azide forms a thioether bond with free thiols that is chemically irreversible under physiological conditions [1]. In contrast, maleimide-based linkers (e.g., MAL-PEG5-azide, a direct functional analog) form thio-succinimide linkages that undergo slow retro-Michael addition in vivo, resulting in payload deconjugation and loss of therapeutic efficacy . The thioether linkage from bromoacetamide conjugation requires no post-conjugation stabilization steps, whereas maleimide conjugates typically require ring-opening or hydrolysis protocols to achieve comparable stability .

Thioether Bond Stability
Class-level
Target Irreversible thioether; no retro-Michael addition Comparator Maleimide: reversible thio-succinimide in vivo
Supports conjugate stability endpoint review
Stability context differs by conjugate design and conditions
Bioconjugation ADC Linker Stability Thiol-Reactive Chemistry

Extended pH Operating Range (7.5–9.0) Enables Conjugation Under Conditions Incompatible with Maleimide Linkers

The bromoacetamide-thiol reaction proceeds optimally across a pH range of 7.5–9.0, whereas the maleimide-thiol reaction is restricted to pH 6.5–7.5 to maintain chemoselectivity [1]. At pH ≥8.0, maleimide groups lose selectivity and react with primary amines, leading to heterogeneous conjugation products . The bromoacetyl group maintains chemoselectivity for thiols at pH ≥8.0, enabling conjugation with proteins or peptides that require higher pH for solubility, stability, or conformational integrity .

pH Operating Range
Head-to-head
7.5 – 9.0reported optimal range
Supports conjugation method compatibility review
Maleimide range: pH 6.5–7.5; loses selectivity above pH 8.0
Protein Conjugation Reaction Optimization pH Compatibility

PEG5 Spacer Provides Optimal 20–25 Å Spatial Separation: Balances Steric Relief Against Cell Permeability

The PEG5 backbone in Bromoacetamido-PEG5-azide provides an extended chain length of approximately 20–25 Å between conjugated moieties . This spacer length is empirically sufficient to reduce steric hindrance during ternary complex formation in PROTAC applications while remaining compact enough to preserve cell permeability . Shorter PEG3 linkers (approximately 12–15 Å) may restrict the conformational flexibility required for simultaneous engagement of E3 ligase and target protein, whereas longer PEG11 or PEG23 linkers (46–88 Å) can introduce excessive conformational entropy that reduces degradation efficiency and may compromise membrane permeability .

Spacer Arm Length
Class-level
~20 – 25 ÅPEG5 extended length
Supports ternary complex formation context
PEG3 ~12–15 Å; PEG11 ~46 Å; permeability varies with conjugate
PROTAC Linker Design Spacer Length Optimization Ternary Complex Formation

Calculated LogP of 0.5 Confers Balanced Aqueous Solubility and Membrane Partitioning

Bromoacetamido-PEG5-azide exhibits a calculated LogP value of 0.5, indicating intermediate hydrophilicity that balances aqueous solubility with moderate membrane partitioning capability . This contrasts with shorter PEG linkers that may exhibit higher LogP values (reduced aqueous solubility) and longer PEG linkers with lower LogP values that, while highly water-soluble, may show reduced passive membrane permeability [1]. The PEG5 spacer increases the solubility of conjugated payloads in aqueous media compared to non-PEGylated or shorter PEG linkers, as demonstrated in PEG-based linker studies where hydrophilicity positively correlates with conjugate stability and reduced aggregation [2].

LogP Hydrophilicity
Context-dependent
CalculatedLogP = 0.5
Supports solubility and handling assessment
Intermediate hydrophilicity; experimental confirmation advised
Linker Physicochemical Properties Hydrophilicity Drug Delivery

Bromoacetamido-PEG5-azide Validated Research and Industrial Application Scenarios


PROTAC Development Requiring Intermediate Linker Length and High Conjugate Stability

Bromoacetamido-PEG5-azide is expressly designed as a PEG-based PROTAC linker for the assembly of proteolysis-targeting chimeras [1]. The PEG5 spacer provides approximately 20–25 Å of separation between the E3 ligase ligand and the target protein ligand, a distance empirically suited for productive ternary complex formation without imposing steric penalties or excessive conformational freedom . The bromoacetamide group enables site-specific conjugation to cysteine residues on either ligand component, forming a stable thioether bond that withstands intracellular reducing conditions and extended incubation times [2]. This compound is referenced in the context of PROTAC synthesis where controlled linker length is a critical determinant of degradation efficiency [3].

Bioconjugation Requiring pH Flexibility and Irreversible Thioether Linkages

The bromoacetamide moiety in Bromoacetamido-PEG5-azide enables conjugation to thiol-containing biomolecules across a pH range of 7.5–9.0, providing operational flexibility not available with maleimide-based alternatives, which are restricted to pH 6.5–7.5 [1]. This extended pH compatibility is particularly valuable for proteins and peptides that exhibit poor solubility or undergo conformational changes at acidic to neutral pH . The resulting thioether bond is chemically irreversible under physiological conditions, eliminating the risk of payload deconjugation via retro-Michael addition that plagues maleimide conjugates in vivo [2]. The azide group concurrently enables orthogonal click chemistry with alkyne-functionalized partners, including DBCO and BCN for copper-free SPAAC reactions [3].

Antibody-Drug Conjugate (ADC) Linker Screening and Payload Attachment

As a non-cleavable heterobifunctional linker, Bromoacetamido-PEG5-azide is employed in ADC research for conjugating cytotoxic payloads to monoclonal antibodies via thiol-based attachment [1]. The hydrophilic PEG5 spacer increases aqueous solubility of the linker-payload intermediate, facilitating handling and reducing aggregation during conjugation workflows . The calculated LogP of 0.5 reflects a balanced hydrophilicity profile that supports both aqueous processing and retention of drug-like properties in the final conjugate [2]. The bromoacetamide group's stability advantage over maleimide translates to reduced payload loss during circulation, a parameter directly correlated with improved therapeutic indices in preclinical ADC models [3].

Click Chemistry-Mediated Assembly of Multifunctional Probes and Imaging Agents

Bromoacetamido-PEG5-azide functions as a modular building block for assembling multifunctional probes, where the azide group participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-bearing fluorophores, chelators, or targeting moieties [1]. The PEG5 spacer provides sufficient separation to minimize fluorescence quenching or steric interference between functional modules . Short PEG linkers have been demonstrated to improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes, establishing the general principle that optimized PEG spacer length enhances probe functionality [2]. The bromoacetamide group enables orthogonal attachment to thiol-containing targeting vectors, enabling site-specific, modular probe construction without cross-reactivity concerns [3].

Application
Selection Property
Validation Focus
PROTAC linker research
Intermediate spacer length and conjugate stability
Ternary complex formation efficiency
Thiol bioconjugation studies
Extended pH operating range for conjugation
Thiol chemoselectivity at alkaline pH
ADC linker-payload research
Non-cleavable thioether stability
Payload retention in circulation models
Click chemistry probe assembly
Orthogonal azide-alkyne reactivity
Modular probe functionality and spacing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoacetamido-PEG5-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.